molecular formula C11H16NO8PS B14882046 (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate

(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate

Cat. No.: B14882046
M. Wt: 353.29 g/mol
InChI Key: PCSRNGSAQYCZSV-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. It is characterized by its molecular structure, which includes a diethoxyphosphoryl group attached to a methyl 4-nitrobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate typically involves the reaction of diethoxyphosphoryl chloride with methyl 4-nitrobenzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles. The diethoxyphosphoryl group acts as an electrophile, facilitating nucleophilic attack on the compound. This leads to the formation of various substituted products depending on the nucleophile involved. The nitro group can also undergo reduction, leading to the formation of amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzenesulfonate
  • Methyl p-toluenesulfonate
  • Methyl p-nitrotosylate

Uniqueness

(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H16NO8PS

Molecular Weight

353.29 g/mol

IUPAC Name

diethoxyphosphorylmethyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C11H16NO8PS/c1-3-18-21(15,19-4-2)9-20-22(16,17)11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3

InChI Key

PCSRNGSAQYCZSV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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